molecular formula C7H11ClN2S B104421 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride CAS No. 15951-21-0

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride

Cat. No.: B104421
CAS No.: 15951-21-0
M. Wt: 190.69 g/mol
InChI Key: CLQLOFQYFKYTJP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzothiazole ring structure, which is a common motif in many biologically active molecules .

Scientific Research Applications

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride typically involves the reaction of 2-chlorobenzothiazole with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of benzothiazole derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method allows for the selective reduction of the benzothiazole ring to form the desired tetrahydro derivative .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-benzothiazol-2-ylamine hydrochloride is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown significant potential as a dual kinase inhibitor, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQLOFQYFKYTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384953
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15951-21-0
Record name 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15951-21-0
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